4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
Overview
Description
4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is an organic compound that belongs to the class of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of chlorine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications .
Mechanism of Action
Target of Action
It’s known that pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with a variety of proteins, enzymes, and receptors in organisms .
Mode of Action
It’s known that this compound can interact with its targets via non-covalent interactions . The resulting labile hydride acts as a powerful nucleophile that attacks to the second molecule of aldehyde .
Biochemical Pathways
It’s known that the compound is generated through a ring closing reaction of a raw material 2-chloro-3-pyridinecarboxaldehyde . This suggests that it may influence pathways related to these reactions.
Pharmacokinetics
It’s anticipated that compounds with lower molecular weight and lipophilicity, like this one, may have enhanced paracellular and transcellular absorption characteristics . This could lead to improved renal excretion and bioavailability .
Result of Action
It’s known that the compound is a key intermediate in industry, semiconductors, and organic light-emitting diodes . This suggests that it may have significant effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine can be influenced by various environmental factors .
Preparation Methods
The synthesis of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves the formation of the pyrazole ring followed by the introduction of chlorine and iodine substituents. One common method involves the reaction of 3-iodopyrazole with 4-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research, including:
Comparison with Similar Compounds
4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives such as:
4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine: This compound has a similar structure but with a different ring fusion pattern.
7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine: Another derivative with a different substitution pattern, leading to variations in its chemical and biological properties.
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine: This compound also differs in the position of the chlorine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJMJIJJOSJRDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736638 | |
Record name | 4-Chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949558-30-9 | |
Record name | 4-Chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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